- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum CatalysisJournal of the American Chemical Society, 2019, 141(49), 19415-19423,
Cas no 912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-)
![5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- structure](https://ar.kuujia.com/scimg/cas/912277-45-3x500.png)
912277-45-3 structure
اسم المنتج:5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
- (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- (R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (ACI)
- E72697
- (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- SCHEMBL17549915
- 912277-45-3
- CS-0162156
- XLPDFBUFTAWCIB-SSDOTTSWSA-N
- BS-46240
- 5H-cyclopenta[b]pyridin-7-ol,6,7-dihydro-,(7S)-
- (7R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
-
- نواة داخلي: 1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1
- مفتاح Inchi: XLPDFBUFTAWCIB-SSDOTTSWSA-N
- ابتسامات: O[C@@H]1CCC2C=CC=NC1=2
حساب السمة
- نوعية دقيقة: 135.068413911g/mol
- النظائر كتلة واحدة: 135.068413911g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 0
- تعقيدات: 126
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 33.1Ų
- إكسلوغ 3: 0.4
الخصائص التجريبية
- كثيف: 1.243±0.06 g/cm3(Predicted)
- نقطة الغليان: 291.2±25.0 °C(Predicted)
- بكا: 13.30±0.20(Predicted)
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Aaron | AR00H313-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 1g |
$612.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-100mg |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 100mg |
¥1520.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-250mg |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 250mg |
¥2278.00 | 2024-04-25 | |
Aaron | AR00H313-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 100mg |
$204.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-1g |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 1g |
¥4557.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1229316-1g |
(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 95% | 1g |
$660 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-200mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 200mg |
2492.0CNY | 2021-07-17 | |
eNovation Chemicals LLC | Y1229316-1g |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 95% | 1g |
$1000 | 2024-06-03 | |
1PlusChem | 1P00H2SR-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 250mg |
$305.00 | 2024-04-20 | |
Aaron | AR00H313-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 250mg |
$306.00 | 2025-02-12 |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Trimethylaluminum Catalysts: (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol Solvents: Toluene , Hexane ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
المراجع
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
المراجع
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
المراجع
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
المراجع
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivativesAngewandte Chemie, 2006, 45(31), 5194-5197,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; rt → 0 °C; 19 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
المراجع
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivativesAngewandte Chemie, 2006, 45(31), 5194-5197,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
المراجع
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
المراجع
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
المراجع
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
المراجع
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-olRSC Advances, 2015, 5(126), 104509-104515,
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Raw materials
- (2R)-2-methoxy-2-phenylacetic acid
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
- 6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide
- (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αS)-α-methoxybenzeneacetate
- (S)-(+)-a-Methoxyphenylacetic Acid
- 5,6-Dihydro-7H-cyclopentabpyridin-7-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
- 2,3-Cyclopentenopyridine
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αR)-α-methoxybenzeneacetate
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro-, 7-acetate, (7R)-
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preparation Products
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- الوثائق ذات الصلة
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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